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Compound of Interest

Compound Name: R162

Cat. No.: B1678699

For Researchers, Scientists, and Drug Development
Professionals

This document provides a detailed guide for utilizing R162, a potent and specific inhibitor of
glutamate dehydrogenase 1 (GDH1/GLUDL1), in metabolic research. These application notes
and protocols are intended to assist in the design and execution of experiments to investigate
the metabolic effects of R162 in both in vitro and in vivo models.

Introduction to R162

R162 is a cell-permeable small molecule that acts as a direct inhibitor of GDH1. GDH1 is a key
mitochondrial enzyme that catalyzes the reversible oxidative deamination of glutamate to a-
ketoglutarate (0-KG), a critical intermediate in the tricarboxylic acid (TCA) cycle.[1][2] By
inhibiting GDH1, R162 effectively blocks the entry of glutamine-derived carbons into the TCA
cycle, leading to significant alterations in cellular metabolism.[1][2] This inhibition results in
decreased intracellular levels of TCA cycle intermediates such as fumarate, leading to
attenuated glutathione peroxidase (GPx) activity, increased reactive oxygen species (ROS),
and reduced cell proliferation, particularly in cancer cells that exhibit high glutamine
dependence.[1][2]
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Table 1: In Vitro Efficacy of R162 in Human Cancer Cell

Lines
Cell Line Cancer Type IC50 (pM) Notes
R162 preferentially
Non-small cell lung inhibits the
H1299 ~23 ] ) ]
cancer proliferation of various
cancer cells.
R162 treatment leads
MDA-MB-231 Breast cancer Not specified to reduced cell

proliferation.[2]

] ] R162 shows anti-
Primary Leukemia

Cell Leukemia Not specified proliferative potential
ells

with minimal toxicity.
Non-malignant R162 shows
proliferating human Normal Not specified preferential activity
cells against cancer cells.

Table 2: lllustrative Quantitative Metabolite Changes
Following R162 Treatment

The following table presents expected changes in intracellular metabolite concentrations in a
glutamine-dependent cancer cell line (e.g., H1299) following treatment with R162 (23 uM for 24
hours), as measured by LC-MS.
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Expected Fold Change vs.

Metabolite Pathway

Control
Glutamate Glutaminolysis Increase
o-Ketoglutarate TCA Cycle Decrease
Fumarate TCA Cycle Decrease
Malate TCA Cycle Decrease
Citrate TCA Cycle Decrease
Succinate TCA Cycle Decrease

) No significant change / Slight

Lactate Glycolysis )

increase
Glucose Glycolysis No significant change

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay to Determine
IC50 of R162

Objective: To determine the half-maximal inhibitory concentration (IC50) of R162 in a cancer
cell line of interest.

Materials:

Cancer cell line of interest (e.g., H1299)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

R162 (powder)

Dimethyl sulfoxide (DMSO), sterile

96-well clear-bottom cell culture plates
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e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in
PBS)

e Solubilization solution (e.g., 10% SDS in 0.01 M HCI)
e Multichannel pipette

o Plate reader (570 nm)

Procedure:

e Preparation of R162 Stock Solution:

o Dissolve R162 powder in sterile DMSO to create a 10 mM stock solution. Based on its
solubility, R162 is soluble in DMSO at 5 mg/mL.

o Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
o Cell Seeding:
o Trypsinize and count cells.
o Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 pL of complete medium.
o Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
e R162 Treatment:

o Prepare serial dilutions of R162 from the 10 mM stock solution in complete medium to
achieve final concentrations ranging from 0.1 uM to 100 uM. Include a vehicle control
(DMSO) at the same final concentration as the highest R162 concentration.

o Carefully remove the medium from the wells and add 100 pL of the medium containing the
different concentrations of R162 or vehicle control.

o Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

e MTT Assay:
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o After the incubation period, add 10 pL of MTT reagent (5 mg/mL) to each well.

o Incubate the plate for 4 hours at 37°C, allowing the viable cells to convert the yellow MTT
to purple formazan crystals.

o Carefully remove the medium containing MTT.
o Add 100 pL of solubilization solution to each well to dissolve the formazan crystals.

o Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

o Data Acquisition and Analysis:
o Measure the absorbance at 570 nm using a plate reader.

o Calculate the percentage of cell viability for each concentration relative to the vehicle
control.

o Plot the percentage of cell viability against the log of the R162 concentration and fit the
data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Intracellular Metabolites by LC-
MS Following R162 Treatment

Objective: To quantify the changes in intracellular metabolites, particularly TCA cycle
intermediates, after treatment with R162.

Materials:

e Cancer cell line of interest

o 6-well cell culture plates
 R162

o Complete cell culture medium

e |ce-cold 0.9% NacCl solution
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* Ice-cold 80% methanol
o Cell scraper
e Centrifuge
» Lyophilizer or vacuum concentrator
e LC-MS grade water and solvents
e LC-MS system
Procedure:
e Cell Culture and Treatment:
o Seed cells in 6-well plates and grow to 80-90% confluency.

o Treat the cells with R162 at a concentration equivalent to its IC50 (e.g., 23 uM) or a
desired concentration for a specified time (e.g., 24 hours). Include vehicle-treated cells as
a control.

o Metabolite Extraction:

o Place the 6-well plates on ice.

[¢]

Quickly aspirate the culture medium.

Wash the cells twice with ice-cold 0.9% NacCl solution.

[¢]

Add 1 mL of ice-cold 80% methanol to each well.

[e]

o

Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.

[¢]

Vortex the tubes vigorously for 1 minute.

o

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the cell debris.

o Sample Preparation for LC-MS:
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o Transfer the supernatant containing the metabolites to a new microcentrifuge tube.
o Dry the metabolite extracts completely using a lyophilizer or vacuum concentrator.

o Reconstitute the dried metabolites in a suitable volume (e.g., 50-100 uL) of LC-MS grade
water or an appropriate solvent for your chromatography method.

o Centrifuge the reconstituted samples at 14,000 rpm for 10 minutes at 4°C to remove any
remaining particulates.

o Transfer the supernatant to LC-MS vials.

e LC-MS Analysis:

o Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS) system.
The specific LC column, mobile phases, and MS parameters should be optimized for the
detection and quantification of polar metabolites of the TCA cycle.

o Include quality control samples (e.g., pooled samples) throughout the analytical run to
monitor instrument performance.

e Data Analysis:

o Process the raw LC-MS data using appropriate software to identify and quantify the peaks
corresponding to the metabolites of interest.

o Normalize the metabolite peak areas to an internal standard and/or cell number/protein
content.

o Perform statistical analysis to determine the significant changes in metabolite levels
between R162-treated and control samples.

Protocol 3: In Vivo Metabolic Study of R162 in a
Xenograft Mouse Model

Objective: To evaluate the effect of R162 on tumor metabolism and growth in an in vivo setting.

Materials:
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e Immunocompromised mice (e.g., nude mice)

o Cancer cell line for xenograft (e.g., H1299)

e R162

e Vehicle solution (e.g., DMSO, saline, or a suitable formulation)

o Calipers

e Equipment for blood collection (e.g., capillary tubes, microcentrifuge tubes)
o Metabolite analysis kits or access to a metabolomics facility

e Anesthesia

Procedure:

e Xenograft Tumor Implantation:

o Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 1076 cells in PBS or
Matrigel) into the flank of each mouse.

o Allow the tumors to grow to a palpable size (e.g., 100-200 mma3).
e R162 Administration:
o Randomize the mice into control and treatment groups.

o Prepare the R162 formulation. A previously reported effective dose is 20 mg/kg/day. The
vehicle and route of administration (e.qg., intraperitoneal injection) should be optimized.

o Administer R162 or the vehicle to the respective groups daily or as determined by
preliminary studies.

¢ Monitoring Tumor Growth and Animal Health:

o Measure tumor volume with calipers every 2-3 days.
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o Monitor the body weight and overall health of the mice throughout the study.

o Metabolic Analysis (Mid-study or Endpoint):

o At a designated time point, a subset of mice from each group can be used for metabolic

analysis.

o Blood Collection: Collect blood samples via a suitable method (e.qg., tail vein or cardiac

puncture under anesthesia). Process the blood to obtain plasma or serum for metabolite
analysis (e.g., glucose, lactate, glutamate).

o Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. A

portion of the tumor can be snap-frozen in liquid nitrogen for subsequent metabolite

extraction and analysis as described in Protocol 2. Another portion can be fixed for

histological analysis.

e Data Analysis:

o Compare the tumor growth curves between the control and R162-treated groups.

o Analyze the differences in plasma and tumor metabolite levels between the groups.

o Correlate the changes in metabolism with the observed effects on tumor growth.
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Caption: R162 inhibits GDH1, blocking glutamate conversion to a-KG.
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Caption: Workflow for intracellular metabolite analysis using LC-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for R162 in Metabolic
Studies]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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